4-Chloro-1-methyl-1H-imidazole-5-sulfonamide
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Overview
Description
4-Chloro-1-methyl-1H-imidazole-5-sulfonamide is a heterocyclic compound that contains both chlorine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1H-imidazole-5-sulfonamide typically involves the chlorination of 1-methylimidazole followed by sulfonation. One common method includes:
Chlorination: 1-methylimidazole is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Sulfonation: The chlorinated intermediate is then reacted with a sulfonating agent like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group at the 5-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products such as 4-amino-1-methyl-1H-imidazole-5-sulfonamide or 4-thio-1-methyl-1H-imidazole-5-sulfonamide can be formed.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfinamides.
Scientific Research Applications
4-Chloro-1-methyl-1H-imidazole-5-sulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of advanced materials such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methyl-1H-imidazole-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
4-Chloro-1-methyl-1H-imidazole-5-thiol: Contains a thiol group instead of a sulfonamide group.
4-Chloro-1-methyl-1H-imidazole-5-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
Uniqueness
4-Chloro-1-methyl-1H-imidazole-5-sulfonamide is unique due to the presence of both chlorine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C4H6ClN3O2S |
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Molecular Weight |
195.63 g/mol |
IUPAC Name |
5-chloro-3-methylimidazole-4-sulfonamide |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-2-7-3(5)4(8)11(6,9)10/h2H,1H3,(H2,6,9,10) |
InChI Key |
MYFJYLFISMBHAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)N)Cl |
Origin of Product |
United States |
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